molecular formula C10H9ClN2 B2405287 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole CAS No. 10252-95-6

6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

Cat. No.: B2405287
CAS No.: 10252-95-6
M. Wt: 192.65
InChI Key: MASPHHVIOIFIJH-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrrolo[1,2-a]benzimidazoles These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Properties

IUPAC Name

6-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-7-3-4-9-8(6-7)12-10-2-1-5-13(9)10/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASPHHVIOIFIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(N2C1)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Fully saturated analogs of the compound.

  • **

Biological Activity

6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is a heterocyclic compound belonging to the pyrrolo[1,2-a]benzimidazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.

  • Molecular Formula : C10H9ClN2
  • Molecular Weight : 192.64 g/mol
  • CAS Number : 10252-95-6

Synthesis

The synthesis typically involves the cyclization of appropriate precursors under specific conditions. A common method includes reacting 2-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction often employs solvents like ethanol or acetic acid and may require heating to achieve optimal yields.

Anticancer Activity

Research indicates that derivatives of pyrrolo[1,2-a]benzimidazole exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that increasing the lipophilicity of substituents on these compounds correlates with enhanced cytotoxicity in melanoma cell lines. The correlation coefficient for log LC50 versus log lipophilicity was found to be between 0.8 and 0.9, indicating a strong relationship between structural modifications and biological activity .

Case Study: Cytotoxicity in Melanoma

A study investigated the cytotoxic effects of several pyrrolo[1,2-a]benzimidazole derivatives on melanoma cell lines. The results demonstrated that compounds with specific substituents exhibited higher potency:

CompoundIC50 (μM)Cell Line
Compound 16.26 ± 0.33HCC827
Compound 26.48 ± 0.11NCI-H358
Compound 320.46 ± 8.63HCC827 (3D Assay)

These findings suggest that modifications to the chemical structure can significantly influence anticancer efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound class has also been explored. Certain derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in mediating inflammation:

CompoundCOX-2 Inhibition IC50 (μM)Selectivity Index
Compound A0.02High
Compound B0.04Moderate

These compounds demonstrated selectivity towards COX-2 over COX-1, suggesting their potential as safer anti-inflammatory agents compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzimidazole derivatives against various RNA viruses. Specifically, certain compounds were effective in inhibiting viral RNA synthesis by blocking RNA polymerase II:

  • Activity Against : Human cytomegalovirus (HCMV), Coxsackievirus B5
  • Mechanism : Inhibition of RNA synthesis through enzyme interaction.

Despite their effectiveness, high cytotoxicity limits their therapeutic use .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole. This compound has shown promising results against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

For instance, a study demonstrated that derivatives containing a chloro group exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 12.5 to 62.5 μg/ml against S. typhi and antifungal activity against Candida albicans .

CompoundMIC (μg/ml)Bacterial Strain
This compound50S. typhi
Derivative A250C. albicans

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have indicated that certain benzimidazole derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

For example, compounds structurally related to this compound have demonstrated significant activity against various cancer types by inducing apoptosis in malignant cells .

Antiviral Activity

Recent research has explored the antiviral properties of benzimidazole derivatives against viruses such as Hepatitis C Virus (HCV). Some studies report that compounds similar to this compound can inhibit viral replication by targeting non-structural proteins essential for the virus's lifecycle .

Case Study 1: Antimicrobial Evaluation

In a comprehensive study published in Frontiers in Pharmacology, researchers synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activities. The study found that compounds with a chloro substituent exhibited superior activity compared to standard antibiotics .

Case Study 2: Anticancer Screening

Another investigation focused on the synthesis of various benzimidazole derivatives for anticancer screening. The results indicated that certain derivatives led to a significant reduction in cell viability in human cancer cell lines .

Q & A

Q. What are the primary synthetic routes for 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole, and how do cyclization strategies influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclocondensation or cycloaddition reactions. A common approach is the use of substituted pyrrole and benzimidazole precursors under acidic or catalytic conditions. For example, cyclization of 3-(pyrrol-1-yl)-1-propylamine derivatives with chloro-substituted benzimidazole intermediates can yield the target compound. Optimizing reaction time (e.g., 24 hours at 25°C) and catalysts (e.g., p-TsOH) enhances yield by promoting ring closure efficiency . Cyclization strategies that stabilize transition states (e.g., via hydrogen bonding or steric control) are critical for reducing byproducts .

Q. Which spectroscopic techniques are optimal for characterizing the structural and electronic properties of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the fused pyrrolo-benzimidazole ring system and chloro-substitution pattern. Coupling constants (e.g., J = 19.3 Hz for fluorine in related compounds) help identify adjacent protons .
  • Mass Spectrometry (HRMS): High-resolution MS validates molecular formula and isotopic patterns, particularly for halogenated derivatives .
  • IR Spectroscopy: Used to detect functional groups like N-H stretches in the dihydro-pyrrole moiety .

Q. What common functionalization reactions are employed to modify this compound, and how do they influence reactivity?

Methodological Answer:

  • Substitution Reactions: The chloro-group at position 6 is susceptible to nucleophilic substitution (e.g., with amines or alkoxides) to introduce diversity .
  • Oxidation/Reduction: Controlled oxidation of the dihydro-pyrrole ring can generate conjugated systems, altering electronic properties for photochemical studies .
  • Cross-Coupling: Suzuki-Miyaura reactions with boronic esters enable aryl/heteroaryl additions at specific positions, leveraging the compound’s planar aromatic system .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path searches predict favorable intermediates and transition states. For example:

  • Reaction Design: Using software like COMSOL Multiphysics, researchers simulate reaction conditions (e.g., solvent effects, temperature) to identify optimal parameters .
  • Descriptor Analysis: Machine learning models trained on kinetic data (e.g., activation energies, bond dissociation energies) prioritize reaction pathways with high selectivity .

Q. How can contradictions in biological activity data for this compound be resolved?

Methodological Answer: Contradictions often arise from assay variability or structural analogs. Strategies include:

  • Comparative Studies: Benchmark activity against structurally similar compounds (e.g., 5-Methyl-pyrrolo[1,2-b]pyrazole derivatives) to isolate substituent effects .
  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple cell lines to differentiate target-specific effects from off-target interactions .
  • Meta-Analysis: Aggregate data from PubChem or ChEMBL to identify trends in bioactivity .

Q. What strategies improve regioselectivity in the derivatization of this compound?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., benzotriazole) to steer electrophilic attacks to specific positions .
  • Catalytic Control: Pd-catalyzed C-H activation directs functionalization to electron-rich regions of the benzimidazole ring .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the chloro-substituted site .

Q. How can researchers design experiments to elucidate the mechanism of action in pharmacological studies?

Methodological Answer:

  • Isotopic Labeling: Use ¹⁴C or ³H isotopes to track metabolic pathways and identify active metabolites .
  • Kinetic Profiling: Time-resolved assays (e.g., surface plasmon resonance) measure binding kinetics to target proteins .
  • CRISPR Screening: Genome-wide knockout libraries identify genetic dependencies linked to the compound’s efficacy .

Q. What in silico methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina simulate binding poses with receptors (e.g., kinases or GPCRs) to prioritize targets .
  • MD Simulations: All-atom molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes over nanosecond timescales .
  • QSAR Models: Quantitative structure-activity relationships correlate substituent effects (e.g., Hammett σ values) with bioactivity .

Q. How can kinetic and thermodynamic data be used to analyze reaction pathways for this compound?

Methodological Answer:

  • Eyring Analysis: Plot ln(k/T) vs. 1/T to derive activation parameters (ΔH‡, ΔS‡) and distinguish concerted vs. stepwise mechanisms .
  • Microkinetic Modeling: Integrate rate constants and intermediate concentrations to identify rate-limiting steps in multi-path reactions .

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